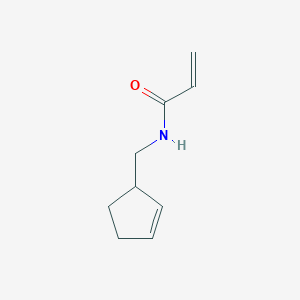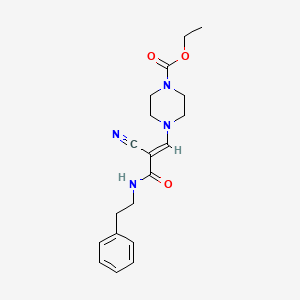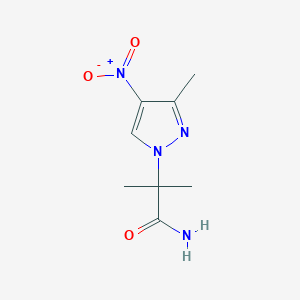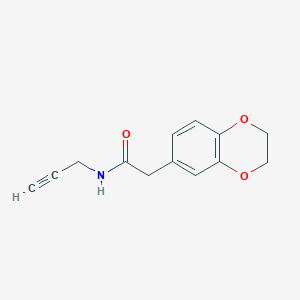![molecular formula C12H11ClF3N3O4 B2487748 5-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-5-oxopentanoic acid CAS No. 400080-44-6](/img/structure/B2487748.png)
5-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemically complex molecules with potential applications in various fields due to their unique structure and properties. The synthesis and analysis of such compounds are crucial for understanding their behavior and potential applications outside of pharmacology.
Synthesis Analysis
Synthesis of similar complex molecules often involves multistep reactions, starting from basic precursors like levulinic acid through esterification, bromination, and reaction with potassium phthalimide, followed by acidolysis for the synthesis of related compounds (Lin Yuan, 2006). Another method involves electrosynthesis, which has shown effectiveness in synthesizing related compounds with high purity and yield (A. Konarev, E. A. Lukyanets, V. M. Negrimovskii, 2007).
Molecular Structure Analysis
The molecular structure of complex molecules is often elucidated using NMR spectroscopy and X-ray crystallography. These techniques provide detailed insights into the arrangement of atoms within the molecule and are critical for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
Chemical reactions involving complex molecules can include N-amination, cycloaddition reactions, and reactions with cyclic amines to produce novel structures with unique properties (M. Bencková, A. Krutošíková, 1999). Understanding these reactions is crucial for the synthesis and functionalization of the compound.
Physical Properties Analysis
The physical properties of such complex molecules, including melting points, solubility in various solvents, and stability, are important for their practical application and handling. These properties are often determined experimentally through a series of tests.
Chemical Properties Analysis
The chemical properties, including reactivity with various chemical agents, stability under different conditions, and the compound's behavior in the presence of catalysts or under different temperatures, are essential for predicting its behavior in various environments and applications.
- Synthesis of 5-Amino-4-oxopentanoic Acid Hydrochloride by Lin Yuan (2006) Link.
- Electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride by A. Konarev, E. A. Lukyanets, V. M. Negrimovskii (2007) Link.
- 5-Aminofuro[3,2-c]pyridinium Tosylates and Substituted Furo[3,2-c]pyridine N-Oxides: Synthesis and Reactions by M. Bencková, A. Krutošíková (1999) Link.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- The compound 5-Amino-4-oxopentanoic acid hydrochloride, which is structurally related to your compound of interest, has been synthesized from levulinic acid. This synthesis involves steps like esterification and bromination, yielding a product with an overall yield of 44% (Yuan, 2006).
- Preparation of isotopomers of 5-Amino-4-oxopentanoic acid, a precursor in biosynthesis of biologically active porphyrins, is described. These porphyrins are central to various biological processes like photosynthesis and oxygen transport (Shrestha‐Dawadi & Lugtenburg, 2003).
Biochemical and Biological Applications :
- The compound has been used in the synthesis of various natural and nonnatural α-amino acids and their derivatives, demonstrating its utility as an intermediate in chemical synthesis (Burger et al., 1992).
- Electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride was explored, investigating factors like cathode material and electrolysis conditions, which are crucial for the yield and quality of the synthesized product (Konarev et al., 2007).
- The compound plays a role in the identification of reactive groups in enzymes, as demonstrated by its reaction with rabbit muscle pyruvate kinase, indicating its potential in biochemical research (Chalkley & Bloxham, 1976).
Pharmacological Research :
- The compound was investigated as part of a molecule combining thromboxane A2 synthetase inhibition with prostaglandin endoperoxide receptor blockade, showing potential in pharmacological research (Clerck et al., 1989).
Industrial and Environmental Health :
- A case of poisoning by a similar compound, 5-amino-2-(trifluoromethyl)pyridine, highlighted the need for caution in industrial production due to its potential for respiratory tract absorption and toxicity (Tao et al., 2022).
Eigenschaften
IUPAC Name |
5-[(Z)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]oxy-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3O4/c13-7-4-6(12(14,15)16)5-18-10(7)11(17)19-23-9(22)3-1-2-8(20)21/h4-5H,1-3H2,(H2,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLLQGPXGIKQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=NOC(=O)CCCC(=O)O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)/C(=N/OC(=O)CCCC(=O)O)/N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-5-oxopentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487666.png)


![methyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2487670.png)





![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2487678.png)


